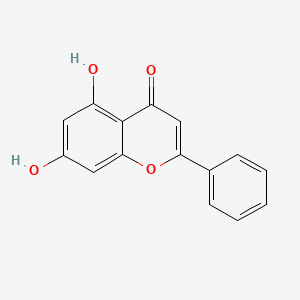
クリシン
概要
説明
科学的研究の応用
Chrysin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various flavonoid derivatives.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer, neuroprotective, and cardioprotective effects.
Industry: Used in the formulation of dietary supplements and cosmetics due to its health-promoting properties.
作用機序
Target of Action
Chrysin, a naturally occurring flavonoid, has been shown to interact with several targets. It has been found to inhibit the growth of non-small cell lung cancer (NSCLC) cells through the regulation of the CDK1/ULK1 signaling pathway . In hepatocellular carcinoma (HCC) treatment, chrysin’s core targets include CDK1, CDK5, and MMP9 .
Mode of Action
Chrysin exerts its effects by interacting with its targets and inducing changes in cellular processes. For instance, in NSCLC cells, chrysin inhibits tumor-associated macrophages (TAMs)-mediated autophagy activation through the regulation of the CDK1/ULK1 signaling pathway . In HCC, chrysin interacts with CDK1, CDK5, and MMP9, as revealed by molecular docking studies .
Biochemical Pathways
Chrysin affects several biochemical pathways. It has been shown to modulate signaling pathways involved in apoptosis, oxidative stress, and inflammation . In neurological disorders, chrysin has been found to regulate O-6-Methylguanine-DNA Methyltransferase (MGMT) suppression and AKT signaling . In cancer cells, chrysin causes amplified proline dehydrogenase/proline oxidase and the proline metabolism, leading to a reduction in proline concentration, prolidase activity, and collagen biosynthesis .
Pharmacokinetics
Chrysin exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability. It is extensively metabolized by the intestine, liver, and several target cells, via conjugation, biotransformation, and the production of glucuronides and sulfate derivatives . Chrysin is absorbed rapidly and completely in solution form in the intestine . It has been predicted to be a ligand with high absorption and lipophilicity with 84.6% absorption .
Result of Action
The molecular and cellular effects of chrysin’s action are diverse. It has been shown to exert several beneficial pharmacological activities, including anti-cancer, anti-viral, anti-diabetic, neuroprotective, cardioprotective, hepatoprotective, and renoprotective effects . Chrysin has been found to decline hypoxic survival, inhibit activation of STAT3, and reduce VEGF expression in hypoxic cancer cells, causing annulment of hypoxia-induced angiogenesis and occasioning suppression of metastatic growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of chrysin. For instance, the production of chrysin from traditional sources such as honey from plants is influenced by several factors, including geography, climatic conditions, and the season . Furthermore, the use of fermentation factors and elicitation from Chaetomium globosum has been shown to improve chrysin production .
生化学分析
Biochemical Properties
Chrysin has been reported to interact with several enzymes, proteins, and other biomolecules. It has a wide range of biological activities, including antioxidant, antitumor, antiviral, anti-hypertension, anti-diabetic, and antibacterial properties .
Cellular Effects
Chrysin has been shown to have a positive impact on several neurotransmitter systems that participate in the etiology of anxiety and depression . It is also capable of modifying several signaling pathways and activating neurotrophic processes in the CNS .
Molecular Mechanism
The molecular mechanism of Chrysin involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, influencing cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Chrysin have been observed to change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of Chrysin vary with different dosages in animal models. High doses of Chrysin have been shown to effectively ameliorate hyperlipidemia and liver injury and reduce body weight and liver weight in db/db mice .
Metabolic Pathways
Chrysin is involved in several metabolic pathways, interacting with various enzymes or cofactors. It has been shown to have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with various transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of Chrysin and its effects on its activity or function are currently being researched. It is believed that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions: Chrysin can be synthesized through several methods. One common approach involves the cyclization of 2-hydroxyacetophenone with benzaldehyde in the presence of a base, followed by oxidation . Another method includes the use of molecularly imprinted polymers for the separation and enrichment of chrysin from natural sources .
Industrial Production Methods: Industrial production of chrysin often involves extraction from natural sources such as the blue passion flower and propolis. The extraction process typically includes solvent extraction, followed by purification using techniques like high-performance liquid chromatography (HPLC) and column chromatography .
化学反応の分析
Types of Reactions: Chrysin undergoes various chemical reactions, including:
Oxidation: Chrysin can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions of chrysin are less common but can lead to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Acetylated and benzoylated derivatives.
類似化合物との比較
- Apigenin
- Luteolin
- Quercetin
Chrysin’s unique combination of biological activities and its potential for therapeutic applications make it a compound of significant interest in scientific research.
特性
IUPAC Name |
5,7-dihydroxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-6-11(17)15-12(18)8-13(19-14(15)7-10)9-4-2-1-3-5-9/h1-8,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIXKCRFFJGDFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022396 | |
| Record name | Chrysin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow solid; [Merck Index] Yellow powder; [Alfa Aesar MSDS] | |
| Record name | Chrysin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13026 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
480-40-0 | |
| Record name | Chrysin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chrysin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chrysin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15581 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | chrysin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407436 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chrysin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-dihydroxy-2-phenyl-4H-benzo[b]pyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.864 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHRYSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CN01F5ZJ5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5,7-Dihydroxyflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036619 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
285.50 °C. @ 760.00 mm Hg | |
| Record name | 5,7-Dihydroxyflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036619 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
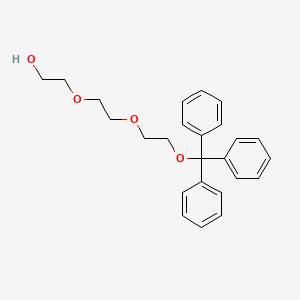
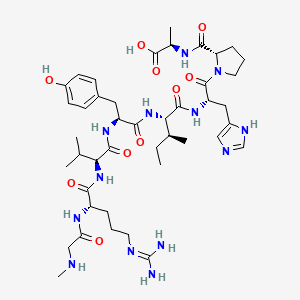




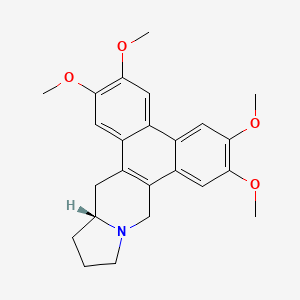

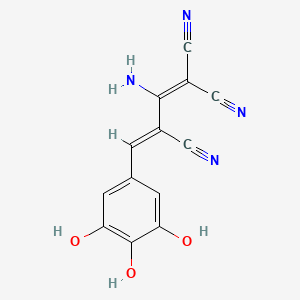
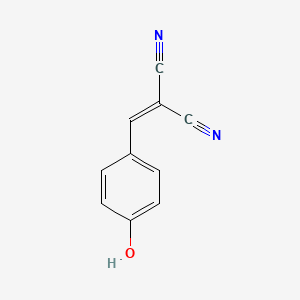

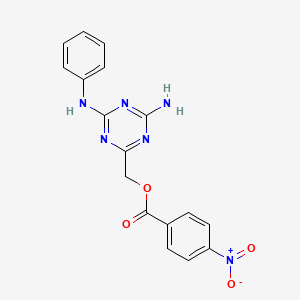

![5-[2-hydroxy-5-oxo-4-[[(2E)-4,6,8-trimethylnona-2,7-dienoyl]amino]-7-oxabicyclo[4.1.0]hept-3-en-2-yl]pentanoic acid](/img/structure/B1683702.png)
